molecular formula C12H18O2S B1584079 3-(2-Methyl-3-furylthio)-4-heptanone CAS No. 61295-41-8

3-(2-Methyl-3-furylthio)-4-heptanone

Cat. No.: B1584079
CAS No.: 61295-41-8
M. Wt: 226.34 g/mol
InChI Key: GFRRQSASJZMMJC-UHFFFAOYSA-N
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Description

3-[(2-Methyl-3-furanyl)thio]-4-heptanone, also known as 1, 3-diethylacetonyl 3-methyl-3-furyl sulfide or fema 3570, belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. 3-[(2-Methyl-3-furanyl)thio]-4-heptanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-[(2-methyl-3-furanyl)thio]-4-heptanone is primarily located in the membrane (predicted from logP). 3-[(2-Methyl-3-furanyl)thio]-4-heptanone has a meaty and roasted taste.

Mechanism of Action

Target of Action

It is known that this compound is used as a flavoring agent , suggesting that its targets could be taste receptors in the human body.

Pharmacokinetics

As a flavoring agent, it is generally administered orally . Its bioavailability would depend on factors such as its absorption in the gastrointestinal tract and its metabolism in the liver.

Result of Action

The molecular and cellular effects of 3-((2-Methylfuran-3-yl)thio)heptan-4-one’s action are primarily related to its role as a flavoring agent. It imparts a meaty and roasted taste , contributing to the overall flavor profile of the food or drink it is added to.

Properties

IUPAC Name

3-(2-methylfuran-3-yl)sulfanylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S/c1-4-6-10(13)11(5-2)15-12-7-8-14-9(12)3/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRRQSASJZMMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(CC)SC1=C(OC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047157
Record name 3-(2-Methyl-3-furylthio)-4-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to pale yellow iquid; roast, meaty odour
Record name 3-[(2-Methyl-3-furyl)thio]-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1017/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name 3-[(2-Methyl-3-furyl)thio]-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1017/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.041-1.045
Record name 3-[(2-Methyl-3-furyl)thio]-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1017/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

61295-41-8
Record name 3-[(2-Methyl-3-furanyl)thio]-4-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61295-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2-Methyl-3-furyl)thio)-4-heptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061295418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methyl-3-furylthio)-4-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-methyl-3-furyl)thio]heptan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-((2-METHYL-3-FURYL)THIO)-4-HEPTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0X95DWC8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-[(2-Methyl-3-furanyl)thio]-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthesis method described in the research paper for 3-(2-Methyl-3-furylthio)-4-heptanone?

A1: The research paper [] describes a novel method for synthesizing this compound and its structural analogs. The significance lies in the efficient and high-yielding steps involved. Starting from commercially available ketones like 4-heptanone, the method utilizes silyl enol ether formation, oxidation, and nucleophilic substitution to achieve the desired product with a good overall yield []. This approach provides a practical route for producing these compounds, which are valuable flavoring agents.

Q2: How is the synthesized this compound characterized in the research?

A2: The synthesized this compound was characterized using various spectroscopic techniques. The researchers employed ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm the compound's identity and purity []. These techniques provide detailed information about the compound's structure and molecular weight, ensuring the success and accuracy of the synthesis process.

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